molecular formula C11H15ClN2O4S B3282415 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide CAS No. 749906-93-2

2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide

Cat. No.: B3282415
CAS No.: 749906-93-2
M. Wt: 306.77 g/mol
InChI Key: ZWSWUMFXULIUDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide typically involves the reaction of 2-methoxy-5-(dimethylsulfamoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group can be reduced to an amine.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide
  • 2-chloro-N-[5-(dimethylsulfamoyl)-2-ethoxyphenyl]acetamide
  • 2-chloro-N-[5-(dimethylsulfamoyl)-2-hydroxyphenyl]acetamide

Uniqueness

2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs .

Properties

IUPAC Name

2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S/c1-14(2)19(16,17)8-4-5-10(18-3)9(6-8)13-11(15)7-12/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSWUMFXULIUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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